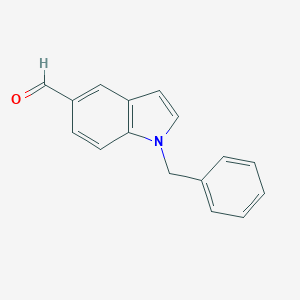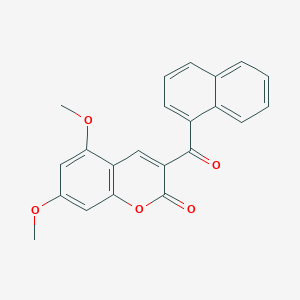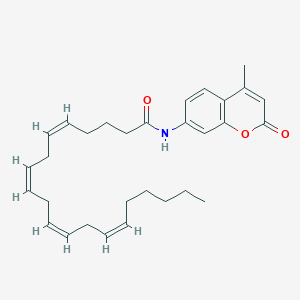
1-Benzyl-1H-Indol-5-carbaldehyd
Übersicht
Beschreibung
1-benzyl-1H-indole-5-carbaldehyde (IBC) is an important intermediate in the synthesis of various heterocyclic compounds. It is an aromatic aldehyde with a molecular formula of C14H11NO and a molecular weight of 211.24 g/mol. IBC is used in the synthesis of various heterocyclic compounds, such as indoles, quinolines, and pyridines. It is also used as a starting material for the synthesis of pharmaceuticals, dyes, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indol-Derivate haben sich als potenzielle antivirale Wirkstoffe erwiesen . So zum Beispiel wurden 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylat-Derivate als antivirale Wirkstoffe beschrieben .
Entzündungshemmende Mittel
Indol-Derivate wurden auch bei der Herstellung von entzündungshemmenden Wirkstoffen verwendet . Sie haben sich bei der Reduzierung von Entzündungen als vielversprechend erwiesen, was ein Schlüsselfaktor bei vielen Krankheiten ist.
Krebsbekämpfende Mittel
Indol-Derivate haben sich als potenzielle Krebsbekämpfungsmittel erwiesen . Sie wurden bei der Entwicklung von Medikamenten eingesetzt, die darauf abzielen, das Wachstum von Krebszellen zu hemmen.
Antimikrobielle Mittel
Indol-Derivate haben antimikrobielle Eigenschaften gezeigt . Sie können bei der Entwicklung von Medikamenten zur Bekämpfung verschiedener bakterieller und Pilzinfektionen eingesetzt werden.
Antidiabetika
Indol-Derivate haben sich bei der Behandlung von Diabetes als vielversprechend erwiesen . Sie können bei der Entwicklung von Medikamenten zur Regulierung des Blutzuckerspiegels eingesetzt werden.
Mehrkomponentenreaktionen (MCRs)
1H-Indol-3-carbaldehyd und seine Derivate sind essentielle und effiziente chemische Vorstufen zur Erzeugung biologisch aktiver Strukturen . Sie wurden in im Wesentlichen nachhaltigen Mehrkomponentenreaktionen eingesetzt, die den Zugang zu komplexen Molekülen ermöglichen
Safety and Hazards
The safety information available indicates that 1-Benzyl-1H-indole-5-carbaldehyde is classified under GHS07. The hazard statements include H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements include P264, P270, P280, P301 + P312, P305 + P351 + P338, and P337 + P313 .
Wirkmechanismus
Target of Action
1-Benzyl-1H-indole-5-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is crucial in the compound’s biological activity.
Mode of Action
The mode of action of 1-Benzyl-1H-indole-5-carbaldehyde involves its interaction with its targets, leading to various changes in cellular processesIndole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple biochemical pathways could be affected . These could include pathways related to inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
Given the diverse biological activities of indole derivatives, the compound’s action could result in a variety of effects at the molecular and cellular level . These could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, and more .
Biochemische Analyse
Biochemical Properties
1-Benzyl-1H-indole-5-carbaldehyde interacts with various enzymes, proteins, and other biomolecules . It is an essential and efficient chemical precursor for generating biologically active structures
Cellular Effects
1-Benzyl-1H-indole-5-carbaldehyde has been found to have a significant impact on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of 1-Benzyl-1H-indole-5-carbaldehyde involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 1-Benzyl-1H-indole-5-carbaldehyde vary with different dosages in animal models
Metabolic Pathways
1-Benzyl-1H-indole-5-carbaldehyde is involved in various metabolic pathways . It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels
Eigenschaften
IUPAC Name |
1-benzylindole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-12-14-6-7-16-15(10-14)8-9-17(16)11-13-4-2-1-3-5-13/h1-10,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAFQBZJAVJZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445765 | |
| Record name | 1-benzyl-1H-indole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63263-88-7 | |
| Record name | 1-benzyl-1H-indole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was 1-benzyl-1H-indole-5-carbaldehyde chosen as a starting material in the synthesis of naratriptan?
A1: The research paper highlights the advantageous role of the 1-benzyl group as a protecting group during the multi-step synthesis of naratriptan []. The researchers found that this protecting group facilitated the construction of both the ethanesulfonamide and methylpiperidinyl side chains present in the naratriptan structure. Importantly, the benzyl group could be easily removed in the final step of the synthesis, allowing for efficient production of the target molecule.
Q2: Are there any other known uses of 1-benzyl-1H-indole-5-carbaldehyde in pharmaceutical synthesis?
A2: While the provided research focuses solely on its use in naratriptan synthesis [], 1-benzyl-1H-indole-5-carbaldehyde's structure suggests potential as a building block for other pharmaceutical compounds. The indole core is found in many biologically active molecules, and the aldehyde and benzyl substituents offer versatile handles for further chemical modifications. Further research is needed to explore other potential applications of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)










